8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and other aromatic compounds. Common synthetic routes may involve:
Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the isopropylidene group and other substituents through nucleophilic or electrophilic substitution reactions.
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
10-propan-2-ylidene-4-pyridin-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H16N2O2/c1-9(2)13-10-6-7-11(13)15-14(10)16(20)19(17(15)21)12-5-3-4-8-18-12/h3-8,10-11,14-15H,1-2H3 |
InChI Key |
ZAQSMGGEKHPONF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.